molecular formula C39H47FN5O7P B12394990 DMT-2'-F-Cytidine Phosphoramidite

DMT-2'-F-Cytidine Phosphoramidite

Cat. No.: B12394990
M. Wt: 747.8 g/mol
InChI Key: OKQRXFJKBGRPGI-ZSPVXFCGSA-N
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Description

DMT-2’-F-Cytidine Phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. It is characterized by the presence of a 2’-fluoro modification on the cytidine base, which enhances the stability and binding affinity of the resulting oligonucleotides. This compound is commonly used in the field of molecular biology and biotechnology for the synthesis of modified RNA and DNA sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-F-Cytidine Phosphoramidite involves several key steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using a dimethoxytrityl (DMT) group.

    Introduction of the 2’-Fluoro Group: The 2’-hydroxyl group is selectively fluorinated to introduce the 2’-fluoro modification.

    Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a β-cyanoethyl-N,N-diisopropylamino-phosphoramidite (CEP) group.

Industrial Production Methods

Industrial production of DMT-2’-F-Cytidine Phosphoramidite typically involves large-scale synthesis using automated synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

DMT-2’-F-Cytidine Phosphoramidite undergoes several types of chemical reactions:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.

    Substitution: The 2’-fluoro group can participate in nucleophilic substitution reactions.

    Deprotection: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group.

Common Reagents and Conditions

    Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.

    Substitution: Nucleophiles such as amines or thiols.

    Deprotection: Trichloroacetic acid in dichloromethane.

Major Products Formed

Scientific Research Applications

DMT-2’-F-Cytidine Phosphoramidite has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DMT-2’-F-Cytidine Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2’-fluoro modification enhances the stability and binding affinity of the oligonucleotides by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMT-2’-F-Cytidine Phosphoramidite is unique due to its specific 2’-fluoro modification, which provides enhanced stability and binding affinity compared to other modifications. This makes it particularly valuable for applications requiring high stability and specificity, such as therapeutic oligonucleotides and diagnostic probes .

Properties

Molecular Formula

C39H47FN5O7P

Molecular Weight

747.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)44-23-21-34(42)43-38(44)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H2,42,43,46)/t33-,35?,36+,37-,53?/m1/s1

InChI Key

OKQRXFJKBGRPGI-ZSPVXFCGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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